5-Phenylfuran-2-amine: A Technical Guide for Researchers
5-Phenylfuran-2-amine: A Technical Guide for Researchers
Disclaimer: Direct experimental data for 5-phenylfuran-2-amine is scarce in publicly available literature, suggesting it is a novel or understudied compound. This guide, therefore, presents a theoretical overview of its predicted chemical properties, potential synthetic routes, and hypothetical biological activities based on the established chemistry of analogous 2-aminofuran and 5-arylfuran derivatives.
Introduction
5-Phenylfuran-2-amine is a heterocyclic compound featuring a furan ring substituted with a phenyl group at the 5-position and an amine group at the 2-position. This unique combination of an aromatic amine and a substituted furan moiety suggests potential for diverse chemical reactivity and biological applications. Furan derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The introduction of a phenyl group can further modulate these properties, and the amine functionality provides a handle for further chemical modifications, making 5-phenylfuran-2-amine an interesting target for medicinal chemistry and materials science.
Predicted Chemical and Physical Properties
The chemical and physical properties of 5-phenylfuran-2-amine have been estimated based on the known properties of 2-aminofuran and other related structures.[6]
| Property | Predicted Value/Characteristic | Notes |
| Molecular Formula | C₁₀H₉NO | |
| Molecular Weight | 159.19 g/mol | |
| Appearance | Expected to be a solid at room temperature. | Based on similar aromatic amines. |
| Melting Point | Predicted to be in the range of 100-150 °C. | Highly dependent on crystal packing. |
| Boiling Point | > 300 °C (with decomposition) | High due to aromaticity and potential for hydrogen bonding. |
| Solubility | Sparingly soluble in water. Soluble in common organic solvents like ethanol, acetone, and DMSO. | The amine group may provide some water solubility, while the phenyl and furan rings contribute to organic solvent solubility. |
| pKa (of the conjugate acid) | ~3-4 | The basicity of the amine is expected to be significantly lower than that of aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic furan ring.[7][8] |
| Stability | Potentially unstable, particularly in acidic conditions or upon exposure to air and light. | 2-Aminofurans are known to be susceptible to ring-opening and polymerization, especially without electron-withdrawing groups.[9] |
Proposed Synthetic Pathways
Several synthetic routes can be envisioned for the preparation of 5-phenylfuran-2-amine. A plausible approach involves the synthesis of a 5-phenyl-2-nitrofuran intermediate, followed by the reduction of the nitro group.
Synthesis of 5-Phenyl-2-nitrofuran
One common method for the synthesis of 5-aryl-2-substituted furans is through the arylation of a suitable furan precursor.[10][11] A potential pathway could involve the reaction of 2-nitrofuran with a phenyldiazonium salt.
Figure 1: Proposed synthetic pathway for 5-phenylfuran-2-amine.
Reduction of 5-Phenyl-2-nitrofuran
The reduction of the nitro group to an amine is a standard transformation in organic synthesis.
Experimental Protocol (Hypothetical):
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Diazotization of Aniline: Aniline is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C to form the phenyldiazonium chloride solution.
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Gomberg-Bachmann Arylation: The freshly prepared phenyldiazonium salt solution is added to a solution of 2-nitrofuran in a suitable solvent (e.g., acetone or water) in the presence of a copper(I) salt catalyst. The reaction mixture is stirred at room temperature until the evolution of nitrogen gas ceases.
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Workup and Purification of 5-Phenyl-2-nitrofuran: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
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Reduction of the Nitro Group: The purified 5-phenyl-2-nitrofuran is dissolved in a suitable solvent (e.g., ethanol or acetic acid). A reducing agent such as tin(II) chloride in concentrated hydrochloric acid, or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) is used to reduce the nitro group to the amine.[9]
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Isolation and Purification of 5-Phenylfuran-2-amine: After the reaction is complete, the mixture is neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final product, 5-phenylfuran-2-amine, can be purified by recrystallization or column chromatography.
Predicted Reactivity
The chemical reactivity of 5-phenylfuran-2-amine is dictated by the interplay of the electron-rich furan ring, the nucleophilic amine group, and the aromatic phenyl substituent.
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Furan Ring: The furan ring is expected to be highly activated towards electrophilic substitution due to the electron-donating effects of both the oxygen heteroatom and the amino group.[12][13] Electrophilic attack is likely to occur at the 3- or 4-positions. The furan ring can also participate in Diels-Alder reactions, acting as a diene.[12]
-
Amine Group: The amino group is nucleophilic and can undergo reactions typical of aromatic amines, such as acylation, alkylation, and diazotization. However, its reactivity might be attenuated by the electron-withdrawing character of the furan ring's oxygen atom.
-
Stability Concerns: As with many 2-aminofurans, 5-phenylfuran-2-amine may be prone to degradation. The presence of an electron-withdrawing phenyl group might offer some stabilization compared to unsubstituted 2-aminofuran.[9]
Spectroscopic Characterization (Predicted)
| Technique | Expected Features |
| ¹H NMR | - Signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the phenyl group protons. - Two doublets in the region δ 5.5-7.0 ppm for the furan ring protons. - A broad singlet for the -NH₂ protons, which is exchangeable with D₂O. |
| ¹³C NMR | - Signals for the phenyl carbons, with the ipso-carbon appearing at a distinct chemical shift. - Four signals for the furan ring carbons, with the C2 and C5 carbons appearing at lower field due to substitution. |
| IR Spectroscopy | - N-H stretching vibrations in the region of 3300-3500 cm⁻¹. - C-H stretching of the aromatic and furan rings around 3000-3100 cm⁻¹. - C=C stretching of the aromatic and furan rings in the 1500-1600 cm⁻¹ region. - C-O-C stretching of the furan ring around 1000-1200 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of 159.19. - Fragmentation patterns involving the loss of HCN, CO, and cleavage of the phenyl group. |
Potential Biological Activities and Signaling Pathways
Derivatives of furan and benzofuran are known to possess a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][5] The structural motif of 5-phenylfuran-2-amine is present in various pharmacologically active compounds. For instance, many kinase inhibitors feature substituted heterocyclic amine cores.
Based on the activities of structurally related molecules, 5-phenylfuran-2-amine could potentially interact with various cellular signaling pathways. For example, it could act as an inhibitor of protein kinases involved in cell proliferation and survival, such as the MAPK or PI3K/Akt pathways.
Figure 2: Generalized kinase inhibition signaling pathway.
Conclusion
While direct experimental data is lacking, this technical guide provides a comprehensive theoretical framework for the chemical properties, synthesis, and potential applications of 5-phenylfuran-2-amine. The predicted characteristics suggest a molecule with interesting reactivity and potential for biological activity. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the chemistry and therapeutic potential of this novel compound. Further experimental investigation is warranted to validate these predictions and fully elucidate the properties of 5-phenylfuran-2-amine.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijabbr.com [ijabbr.com]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. 2-Furanamine | C4H5NO | CID 185682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Furan - Wikipedia [en.wikipedia.org]
- 13. scribd.com [scribd.com]
